molecular formula C17H13BrN2O3 B2545631 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1447608-16-3

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2545631
CAS No.: 1447608-16-3
M. Wt: 373.206
InChI Key: OFLUHKQXFAZABX-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxy group at the 4th position of a methylphenyl ring, and a carboxamide group at the 3rd position of the quinoline core. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Bromination: Introduction of a bromine atom at the 7th position of the quinoline ring.

    Hydroxylation: Addition of a hydroxy group to the 4th position of the methylphenyl ring.

    Amidation: Formation of the carboxamide group at the 3rd position of the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline-4-one derivative, while reduction may produce a quinoline-4-ol derivative.

Scientific Research Applications

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.

    1,2,3,4-Tetrahydroisoquinolines: Another class of compounds with a similar heterocyclic structure and significant biological potential.

Uniqueness

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to the specific combination of functional groups and their positions on the quinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

7-bromo-1-(4-hydroxy-2-methylphenyl)-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-9-6-11(21)3-5-14(9)20-8-13(17(19)23)16(22)12-4-2-10(18)7-15(12)20/h2-8,21H,1H3,(H2,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUHKQXFAZABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C=C(C(=O)C3=C2C=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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